molecular formula C13H16N2O5 B5715319 4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid

4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid

Cat. No.: B5715319
M. Wt: 280.28 g/mol
InChI Key: KTHBWRINPSOZSP-UHFFFAOYSA-N
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Description

4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of anilides These compounds are characterized by the presence of an aniline group bonded to an acetamido group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid typically involves the following steps:

    Acetylation of 3-methoxyaniline: 3-methoxyaniline is reacted with acetic anhydride to form 4-acetamido-3-methoxyaniline.

    Coupling with succinic anhydride: The resulting 4-acetamido-3-methoxyaniline is then coupled with succinic anhydride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions such as acidic or basic environments, along with catalysts, can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-Hydroxy-3-methoxyanilino)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-Acetamido-3-methoxyanilino)-4-hydroxybutanoic acid.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-3-methoxyaniline: Lacks the butanoic acid moiety.

    4-(4-Acetamido-3-hydroxyanilino)-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(4-Acetamido-3-methoxyanilino)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a carbonyl group in the butanoic acid moiety.

Uniqueness

4-(4-Acetamido-3-methoxyanilino)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-acetamido-3-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8(16)14-10-4-3-9(7-11(10)20-2)15-12(17)5-6-13(18)19/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHBWRINPSOZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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